N-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Description

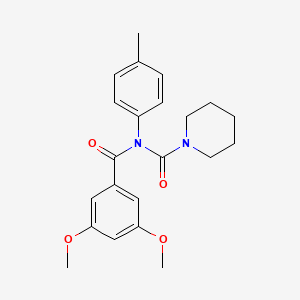

N-(3,5-Dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic piperidine carboxamide derivative characterized by two distinct aryl substituents: a 3,5-dimethoxybenzoyl group and a para-tolyl (p-tolyl) moiety.

Properties

IUPAC Name |

N-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-16-7-9-18(10-8-16)24(22(26)23-11-5-4-6-12-23)21(25)17-13-19(27-2)15-20(14-17)28-3/h7-10,13-15H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNNGSQGVUJCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC(=CC(=C2)OC)OC)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through various methods, such as the cyclization of appropriate precursors.

Introduction of the benzoyl group: The 3,5-dimethoxybenzoyl group can be introduced via acylation reactions using reagents like 3,5-dimethoxybenzoyl chloride.

Attachment of the p-tolyl group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-Aminoethyl)-N-(3,5-Dimethylphenyl)Piperidine-1-Carboxamide Hydrochloride (AP163)

- Structure: Features a 3,5-dimethylphenyl group and an aminoethyl substituent.

- Target : Trace amine-associated receptor 1 (TAAR1), a GPCR implicated in dopamine and serotonin regulation.

- Key Findings: Demonstrated potent agonist activity at TAAR1 (EC₅₀ = 12 nM). Showed in vivo efficacy in reducing hyperlocomotion and prepulse inhibition deficits in rodent models of psychosis. Highlighted the importance of the 3,5-dimethylphenyl group for receptor binding and the aminoethyl side chain for enhancing solubility and bioavailability .

Comparison with Target Compound: The 3,5-dimethoxybenzoyl group in the target compound may enhance electron-donating effects and lipophilicity compared to AP163’s 3,5-dimethylphenyl group. However, the absence of an aminoethyl moiety in the target compound could limit its solubility or TAAR1 affinity.

PF3845: 4-(3-[5-{Trifluoromethyl}Pyridin-2-yloxy]Benzyl)-N-(Pyridin-3-yl)Piperidine-1-Carboxamide

- Structure : Contains a trifluoromethylpyridyloxy-benzyl group and a pyridin-3-yl substituent.

- Key Findings :

The p-tolyl group in the target compound may engage in hydrophobic interactions similar to PF3845’s benzyl moiety.

Celecoxib-Derived Sulfonamide Analogs (10a–d)

- Structure: Sulfonamide derivatives with anthraquinone and p-tolyl-pyrazole groups (e.g., compound 10a).

- Target : Cyclooxygenase-2 (COX-2), based on celecoxib’s scaffold.

- Key Findings: Synthesized via condensation of celecoxib with anthraquinone precursors. Demonstrated anti-inflammatory activity in preliminary assays, though less potent than celecoxib .

Comparison with Target Compound :

While both classes incorporate p-tolyl groups, the target compound’s carboxamide core differs from the sulfonamide scaffold of 10a–d. This distinction suggests divergent therapeutic applications (e.g., CNS vs. inflammation).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Determinants of Activity: Electron-Donating Groups: The 3,5-dimethoxybenzoyl group in the target compound may enhance binding to aromatic-rich pockets in receptors, similar to AP163’s 3,5-dimethylphenyl group . Hydrophobic Interactions: The p-tolyl group’s methyl substituent likely contributes to hydrophobic binding, analogous to PF3845’s benzyl moiety . Solubility Considerations: The absence of polar groups (e.g., aminoethyl in AP163) in the target compound may limit aqueous solubility, necessitating formulation optimization.

- Therapeutic Potential: The target compound’s structure aligns with GPCR-targeting agents (e.g., TAAR1 agonists, serotonin modulators), suggesting possible utility in CNS disorders. Contrasts with celecoxib-derived sulfonamides, which prioritize COX-2 inhibition .

Biological Activity

N-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of piperidine carboxamides, characterized by the presence of a piperidine ring substituted with a 3,5-dimethoxybenzoyl group and a p-tolyl group. The synthesis typically involves acylation reactions using 3,5-dimethoxybenzoyl chloride and appropriate precursors to form the piperidine ring.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may exert effects through:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in conditions like inflammation and pain management.

- Receptor Binding : Interaction with specific receptors may modulate physiological responses, contributing to its analgesic properties.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These effects are often assessed through in vivo models where the compounds reduce inflammatory markers and symptoms.

2. Analgesic Effects

Studies have shown that piperidine derivatives can provide analgesic effects comparable to standard analgesics. The mechanism often involves modulation of pain pathways in the central nervous system.

Case Studies

A notable study evaluated the pharmacokinetic and pharmacodynamic profiles of piperidine derivatives similar to this compound in animal models. The findings suggested favorable absorption and distribution characteristics, making them promising candidates for further development .

Comparative Analysis

A comparative analysis of similar compounds revealed that variations in substituents significantly influence biological activity. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(3,5-dimethoxybenzoyl)-N-(phenyl)piperidine-1-carboxamide | Structure | Moderate anti-inflammatory |

| N-(3,5-dimethoxybenzoyl)-N-(m-tolyl)piperidine-1-carboxamide | Structure | High analgesic effect |

| This compound | Structure | Promising anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.